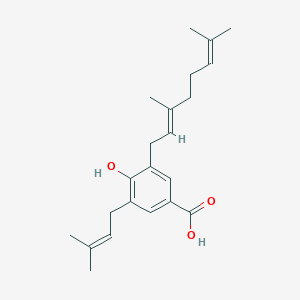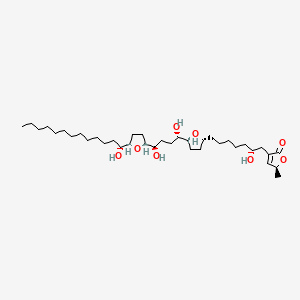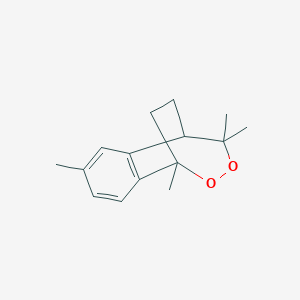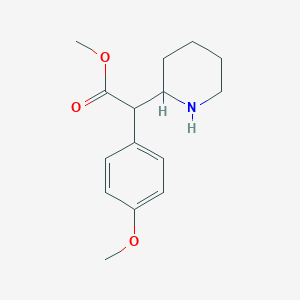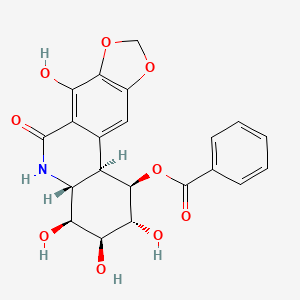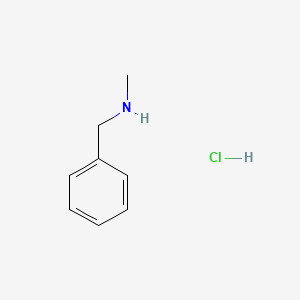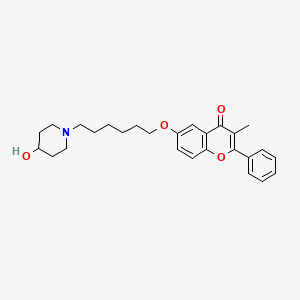
Cyclotetraglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobis-(1->6)-alpha-nigerosyl is a cyclic tetrasaccharide constructed from four alpha-glucopyranosyl residues joined by alternate alpha-(1->6)- and alpha-(1->3)-linkages. It is a macrocycle and a tetrasaccharide. It derives from a nigerose and an isomaltose.
Scientific Research Applications
1. PET Imaging in Lung Cancer
Cyclotetraglucose derivatives, such as fluorodeoxyglucose (FDG), are used in positron emission tomography (PET) imaging to predict chemotherapy response in non-small-cell lung cancer (NSCLC). FDG-PET allows quantitative assessment of tumor glucose uptake, correlating metabolic activity with therapy outcomes (Weber et al., 2003).
2. Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligomers of glucose including cyclotetraglucose, are significant in pharmaceuticals for improving drug bioavailability. They form water-soluble inclusion complexes with small molecules, aiding in drug delivery without eliciting immune responses (Davis & Brewster, 2004).
3. Metabolic Stability Studies
Cyclotetraglucose analogs like 3-O-Methyl-d-glucose are vital in studying blood-brain barrier transport and hexose distribution spaces in the brain. These studies focus on the compound's chemical stability in tissues (Jay et al., 1990).
4. Enzyme Interaction Research
Cyclotetraglucose derivatives are used in researching enzyme-ligand interactions. For instance, analyzing the interaction between fructose-1,6-/sedoheptanose-1,7-diphosphatase from cyanobacteria and its ligands provides insights into biochemical processes and drug screening models (Feng et al., 2020).
5. Glycoconjugates in Biomedical Applications
Cyclotetraglucose-based glycoconjugates have biomedical significance. For example, glucose and galactose conjugates of 1,4,8,11-tetraazacyclotetradecane (cyclam) and their Cu(II) complexes serve as lectin ligands and agents in preventing metal-induced amyloid aggregation (Lanza et al., 2015).
6. Cyclodextrin-Catalyzed Reactions
Cyclodextrins, including cyclotetraglucose, catalyze various organic reactions due to their inclusion capabilities with small organic molecules. They have applications in synthetic chemistry and natural product chemistry (Bai et al., 2017).
7. Exploring Versatile Applications
Cyclotetraglucose, as part of cyclodextrins, shows diverse applications in pharmaceuticals, food, nutrition, and other industries. Its ability to form inclusion complexes with various molecules expands its utility in scientific and commercial fields (Sharma & Baldi, 2016).
properties
CAS RN |
159640-28-5 |
|---|---|
Product Name |
Cyclotetraglucose |
Molecular Formula |
C24H40O20 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
(1R,3S,4R,5R,7S,10R,11S,12S,13R,14R,16S,17R,18R,20S,23R,24S,25S,26R,28R,30R)-5,18-bis(hydroxymethyl)-2,6,8,15,19,21,27,29-octaoxapentacyclo[21.3.1.13,7.110,14.116,20]triacontane-4,11,12,13,17,24,25,26,28,30-decol |
InChI |
InChI=1S/C24H40O20/c25-1-5-11(29)19-17(35)21(39-5)37-3-7-9(27)14(32)16(34)24(42-7)44-20-12(30)6(2-26)40-22(18(20)36)38-4-8-10(28)13(31)15(33)23(41-8)43-19/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21+,22+,23-,24-/m1/s1 |
InChI Key |
NIFXVRWMHZPIFE-KCLHJWPFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@@H]([C@H](O[C@@H]([C@@H]5O)O1)CO)O)O)O)O)CO)O)O)O)O |
SMILES |
C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O |
Other CAS RN |
159640-28-5 |
synonyms |
cycloalternan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



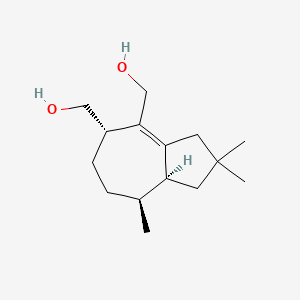

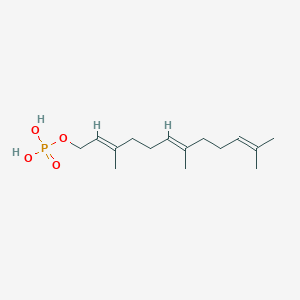
![(7S,9S)-7-[[(2S,4R,6S,7R,11S,13R,15S,16R)-6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1245736.png)
